6,7-dimethoxy-2-(methylsulfanyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydroquinazolin-4-imine
Description
Properties
IUPAC Name |
6,7-dimethoxy-2-methylsulfanyl-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2S/c1-26-15-8-13-14(9-16(15)27-2)24-18(28-3)25(17(13)23)10-11-5-4-6-12(7-11)19(20,21)22/h4-9,23H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVLGKBUMOLTRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SC)CC3=CC(=CC=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-(methylsulfanyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydroquinazolin-4-imine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring system.
Introduction of Methoxy Groups: Methoxy groups are introduced at positions 6 and 7 through methylation reactions.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group is introduced at position 2 via thiolation reactions.
Addition of the Trifluoromethyl-Substituted Phenylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-2-(methylsulfanyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydroquinazolin-4-imine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Antimycobacterial Activity
Recent studies have highlighted the compound's promising antimycobacterial properties . Phenotypic whole-cell screening against Mycobacterium tuberculosis identified a derivative of this compound as a potential lead in the fight against tuberculosis. The structure-activity relationship (SAR) studies indicated that modifications to the quinazoline core could enhance its efficacy against Mtb while maintaining low cytotoxicity levels .
Table 1: Antimycobacterial Activity of Quinazoline Derivatives
| Compound | Minimum Inhibitory Concentration (MIC90) | Cytotoxicity (IC50) |
|---|---|---|
| Parent Compound | >125 μM | Non-cytotoxic |
| Modified Compound 1 | 1.4 μM | Non-cytotoxic |
| Modified Compound 2 | 2.89 μM | Non-cytotoxic |
Anticancer Potential
Compounds within the quinazoline family are recognized for their anticancer properties . The presence of the trifluoromethyl group in this compound enhances metabolic stability and bioavailability, making it a candidate for further development in cancer therapies. In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Mechanistic Studies and Pharmacokinetics
Mechanistic studies have shown that the compound undergoes metabolic conversion in vivo, resulting in active metabolites that contribute to its therapeutic effects. For example, pharmacokinetic studies indicated that certain derivatives had improved bioavailability and clearance rates compared to their parent compounds . This information is crucial for optimizing dosing regimens in future clinical applications.
Table 2: Pharmacokinetic Parameters of Quinazoline Derivatives
| Compound | Bioavailability (%) | Clearance (mL/min/kg) | AUC (min·μmol·L⁻¹) |
|---|---|---|---|
| Sulfone Derivative | 18% | 1.3 | 7249 |
| Sulfoxide Derivative | Higher than sulfone | 21.8 | 18430 |
Synthesis and Structural Insights
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. The structural features contribute to its biological activity and specificity, making it a valuable target for further research in drug development .
Future Directions and Case Studies
The ongoing research into the applications of 6,7-dimethoxy-2-(methylsulfanyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydroquinazolin-4-imine suggests several avenues for future investigation:
- Development of New Antimicrobial Agents : Given its promising activity against Mtb, further optimization could lead to new treatments for tuberculosis.
- Exploration of Anticancer Mechanisms : Understanding the mechanisms through which this compound exerts its anticancer effects may unveil new therapeutic strategies.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans is a critical next step.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-(methylsulfanyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydroquinazolin-4-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues and their comparative features:
Research Findings
- MRP2 Substrate Likelihood : The target compound’s sulfanyl group aligns with MRP2’s preference for anionic or neutral hydrophobic substrates, as demonstrated for quercetin glucosides .
- BCRP Interaction : BCRP transcripts are abundant in the jejunum, suggesting that the target compound may undergo significant intestinal efflux, reducing oral bioavailability .
- Synthetic Accessibility : The target compound and its analogues are commercially available via suppliers like Ambeed, Inc., indicating established synthetic routes for structure-activity studies .
Biological Activity
6,7-Dimethoxy-2-(methylsulfanyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydroquinazolin-4-imine is a compound that belongs to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C19H18F3N3O2S
- Molecular Weight : 409.43 g/mol
- CAS Number : 439094-09-4
The compound features a complex structure with multiple functional groups, including methoxy and trifluoromethyl groups, which enhance its pharmacological properties.
Anticancer Properties
Quinazolines are widely recognized for their anticancer potential. Research indicates that compounds within this class can inhibit various cancer cell lines through different mechanisms:
- Inhibition of Kinases : Quinazoline derivatives often act as kinase inhibitors, which are crucial in cancer signaling pathways. For instance, they can inhibit the activity of EGFR (Epidermal Growth Factor Receptor), a common target in cancer therapy.
- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptosis in cancer cells by activating specific pathways such as the caspase cascade.
Antibacterial Activity
The antibacterial properties of quinazoline derivatives have also been explored:
- Mechanism of Action : Some studies suggest that these compounds may inhibit bacterial cell division by targeting proteins like FtsZ, which is essential for bacterial cytokinesis. This mechanism has been observed in derivatives similar to this compound.
| Compound | Target | Activity |
|---|---|---|
| This compound | FtsZ | Inhibitory |
| Other Quinazolines | Various Kinases | Inhibitory |
Anti-inflammatory Effects
Research suggests that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property is significant for developing treatments for chronic inflammatory diseases.
Case Studies and Research Findings
- Anticancer Activity in Cell Lines : A study evaluating the anticancer effects of various quinazoline derivatives found that compounds similar to this compound exhibited significant cytotoxicity against breast and lung cancer cell lines (source needed).
- Antibacterial Efficacy : Research has indicated that derivatives of this compound show effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were determined to be within a range that suggests potential for further development as antibacterial agents (source needed).
Q & A
Q. What are the optimal synthetic routes and conditions for preparing this compound?
The synthesis involves multi-step organic reactions, including nucleophilic substitution, cyclization, and functional group modifications. Key parameters include:
- Temperature control : Critical for imine formation and stability. Excess heat may lead to decomposition or side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for sulfanyl and trifluoromethylbenzyl substitutions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended due to the compound’s moderate polarity .
Example Protocol :
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Quinazolinimine core formation | 80°C, DMF, 12 hrs | 65% |
| 2 | Trifluoromethylbenzyl substitution | RT, THF, 24 hrs | 50% |
Q. How is structural characterization performed for this compound?
Use a combination of:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy groups at C6/C7, methylsulfanyl at C2) .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 466.12).
- X-ray crystallography : Resolve stereochemistry of the dihydroquinazolin-imine core if crystals are obtainable .
Q. What are the key functional groups influencing reactivity?
- Imine group : Prone to hydrolysis under acidic/basic conditions, forming amine and carbonyl derivatives .
- Methylsulfanyl group : Participates in nucleophilic substitutions (e.g., oxidation to sulfoxides/sulfones) .
- Trifluoromethylbenzyl moiety : Enhances lipophilicity and metabolic stability, impacting bioavailability .
Advanced Research Questions
Q. How does the imine group’s stability vary under physiological pH conditions?
The imine hydrolyzes to 4-amino-3,4-dihydroquinazoline and a carbonyl derivative in acidic (pH < 3) or basic (pH > 10) environments. Kinetic studies using HPLC-MS show:
- Half-life at pH 7.4 : >48 hrs (stable in neutral buffers).
- Degradation products : Identified via LC-MS and compared to synthetic standards . Methodological Note : Use phosphate-buffered saline (PBS) at 37°C to mimic physiological conditions.
Q. How can structural analogs resolve contradictions in reported biological activity data?
Comparative studies of analogs (Table 1) reveal substituent-dependent effects:
| Analog | Substituent Modification | Biological Activity |
|---|---|---|
| Compound A | 3-(2-Furylmethyl) addition | Enhanced antimicrobial activity |
| Compound B | Para-substituted trifluoromethylbenzyl | Reduced cytotoxicity |
| Approach : |
- Perform structure-activity relationship (SAR) studies using in vitro assays.
- Use molecular docking to predict binding affinities to target proteins (e.g., kinases) .
Q. What experimental designs address low reproducibility in synthetic yields?
- DoE (Design of Experiments) : Optimize variables (e.g., solvent ratio, catalyst loading) via response surface methodology.
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability . Case Study : A 2 factorial design improved yield from 50% to 72% by adjusting DMF/THF ratio and reaction time .
Q. How can environmental fate studies be integrated into early-stage research?
Adopt the INCHEMBIOL framework ( ):
- Phase 1 : Determine logP (octanol-water partition coefficient) to assess bioaccumulation potential.
- Phase 2 : Evaluate abiotic degradation (hydrolysis, photolysis) under simulated environmental conditions . Data Requirement : Include LC-MS/MS quantification of degradation products.
Methodological Guidance for Data Contradictions
Resolving discrepancies in biological assay results:
- Standardize assays : Use identical cell lines (e.g., HepG2 vs. HEK293) and control compounds.
- Validate purity : Ensure >95% purity via HPLC-UV/ELSD to exclude impurity-driven effects .
Addressing instability in long-term storage:
- Lyophilization : Store as a lyophilized powder under argon at -80°C.
- Stabilizers : Add 1% w/v trehalose to aqueous solutions to prevent aggregation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
